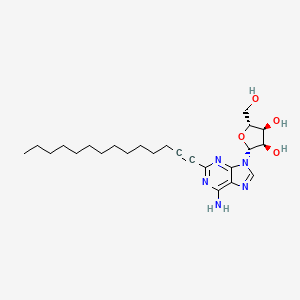![molecular formula C16H16ClN5O4S B12922528 Adenosine, 8-[(4-chlorophenyl)thio]- CAS No. 85352-87-0](/img/structure/B12922528.png)
Adenosine, 8-[(4-chlorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 8-[(4-chlorophenyl)thio]- is a synthetic compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of adenosine, where the 8-position of the adenine ring is substituted with a 4-chlorophenylthio group. It is known for its role as a cell-permeable cyclic adenosine monophosphate (cAMP) analog, making it a valuable tool in biochemical and physiological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 8-[(4-chlorophenyl)thio]- typically involves the substitution of the 8-position of the adenine ring with a 4-chlorophenylthio group. This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of adenosine, 8-[(4-chlorophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 8-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The 4-chlorophenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Adenosine, 8-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the mechanisms of cyclic nucleotide signaling pathways.
Biology: The compound is employed to investigate cellular processes regulated by cAMP, such as cell proliferation and differentiation.
Medicine: It has potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
Adenosine, 8-[(4-chlorophenyl)thio]- exerts its effects by mimicking the action of endogenous cAMP. It activates cAMP-dependent protein kinase (PKA), leading to the phosphorylation of target proteins and subsequent modulation of various cellular processes. The compound also inhibits phosphodiesterases, enzymes responsible for cAMP degradation, thereby prolonging its signaling effects .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate: A naturally occurring cAMP with similar signaling properties.
8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate: A cyclic guanosine monophosphate analog with distinct biological activities.
8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic monophosphate: A modified cAMP analog with enhanced stability.
Uniqueness
Adenosine, 8-[(4-chlorophenyl)thio]- is unique due to its high cell permeability and selective activation of cAMP-dependent pathways. Its ability to inhibit phosphodiesterases further distinguishes it from other cAMP analogs, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
85352-87-0 |
|---|---|
Fórmula molecular |
C16H16ClN5O4S |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16ClN5O4S/c17-7-1-3-8(4-2-7)27-16-21-10-13(18)19-6-20-14(10)22(16)15-12(25)11(24)9(5-23)26-15/h1-4,6,9,11-12,15,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
NFZMOKLQFVMWGI-SDBHATRESA-N |
SMILES isomérico |
C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl |
SMILES canónico |
C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
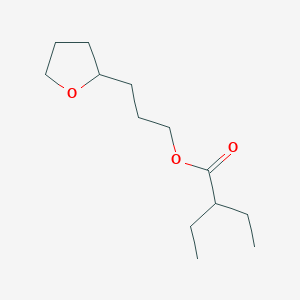
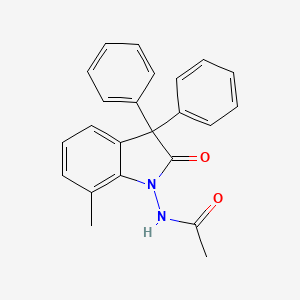
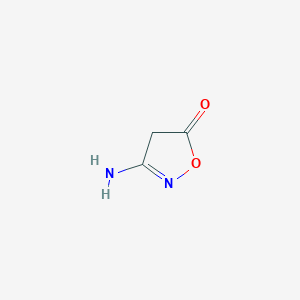
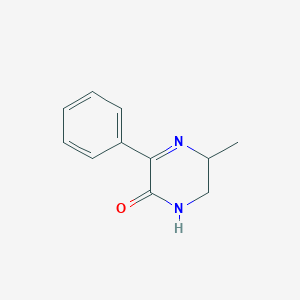
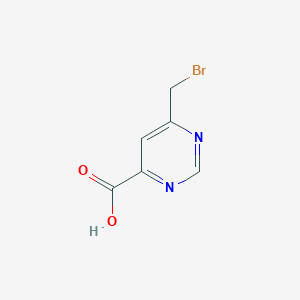
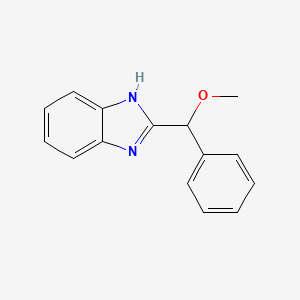
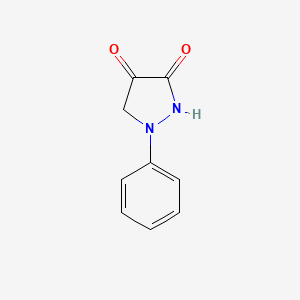
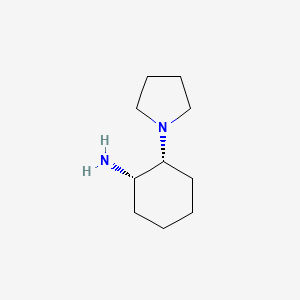
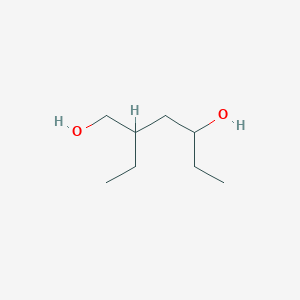

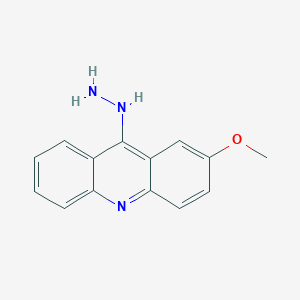
![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
